N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride

Description

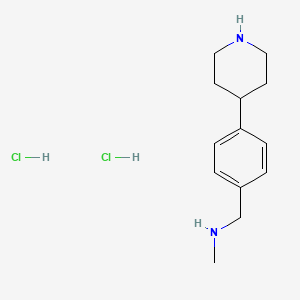

N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS: 859833-23-1) is a dihydrochloride salt of a piperidine-containing aromatic amine. Its molecular formula is C₁₄H₂₄Cl₂N₂, with a molecular weight of 291.27 g/mol . Structurally, it features a piperidin-4-yl group attached to a phenyl ring, which is further substituted with a methylaminomethyl moiety. The compound is commonly used as a building block in pharmaceutical research, particularly in the development of ligands targeting central nervous system (CNS) receptors due to the piperidine scaffold’s prevalence in neuromodulators . Limited toxicological or solubility data are publicly available, but its dihydrochloride form suggests enhanced aqueous solubility compared to freebase analogs .

Properties

IUPAC Name |

N-methyl-1-(4-piperidin-4-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-14-10-11-2-4-12(5-3-11)13-6-8-15-9-7-13;;/h2-5,13-15H,6-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUHZWMIAHZWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Studies

N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride has been explored as a potential antagonist for various receptors, particularly the CXCR4 chemokine receptor. This receptor is implicated in several pathophysiological processes, including cancer metastasis and HIV infection. Studies have shown that compounds with similar structures exhibit significant binding affinity to CXCR4, making them candidates for further development as therapeutic agents .

Drug Discovery

The compound has been utilized in structure-based drug design approaches. Researchers have conducted virtual screenings to identify potential lead compounds that target specific receptors. The pharmacological evaluation of these compounds often involves testing their efficacy in cell cultures, as demonstrated in studies involving human embryonic kidney cells (HEK293T), where the effects on CXCR4 were assessed .

NMR Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool in analyzing the interactions of this compound with biological macromolecules. This technique allows researchers to observe the binding dynamics and conformational changes of the compound when interacting with target proteins, thus providing insights into its potential therapeutic efficacy .

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in drug development. Toxicological studies indicate that while the compound may cause irritation upon contact, it is generally not classified as harmful by ingestion or inhalation based on current data .

Case Study 1: CXCR4 Antagonists Development

In a study published in the European Journal of Medicinal Chemistry, researchers explored various N-substituted piperidin derivatives, including this compound, for their ability to inhibit CXCR4 activity. The study revealed promising results, indicating that modifications to the piperidine structure could enhance binding affinity and selectivity for CXCR4, thus paving the way for future drug candidates targeting this receptor .

Case Study 2: Structure-Based Drug Design

A research team employed computational methods alongside experimental validation to assess the potential of this compound in drug discovery pipelines. The findings highlighted how structural modifications influenced pharmacokinetic properties and receptor interactions, providing a framework for developing effective therapeutics against diseases associated with CXCR4 signaling .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism of action depends on the biological system and the specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing its activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride (CAS: 1264036-22-7): Molecular formula: C₁₃H₁₈ClFN₂. The fluorine atom introduces electronegativity, altering receptor-binding interactions.

- N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride (CAS: Not explicitly listed): Molecular formula: C₁₅H₂₃ClN₂. The piperidin-2-yl substitution (vs. 4-yl) reduces steric accessibility to the amine group, which may impact binding affinity .

Piperidine Ring Modifications

- 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0): Molecular formula: C₁₈H₂₂ClNO. Higher molecular weight (303.83 g/mol) compared to the target compound (291.27 g/mol) .

Heterocyclic Variants

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride (CAS: 2138133-16-9):

N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride (CAS: 1187928-00-2):

Salt Form Comparisons

N-Benzyl-N-ethyl-4-piperidinamine dihydrochloride (CAS: 871112-87-7):

- N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride (CAS: 1185294-98-7): Molecular formula: Not explicitly provided.

Data Table: Key Structural and Molecular Comparisons

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Salt Form |

|---|---|---|---|---|---|

| N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride (859833-23-1) | C₁₄H₂₄Cl₂N₂ | 291.27 | Piperidine | 4-Piperidinylphenyl, methylamine | Dihydrochloride |

| N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride (1264036-22-7) | C₁₃H₁₈ClFN₂ | 264.75 | Piperidine | 4-Fluorobenzyl | Hydrochloride |

| 4-(Diphenylmethoxy)piperidine Hydrochloride (65214-86-0) | C₁₈H₂₂ClNO | 303.83 | Piperidine | Diphenylmethoxy | Hydrochloride |

| N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride (2138133-16-9) | C₆H₁₆Cl₂N₂ | 195.12 | Pyrrolidine | Methylamine | Dihydrochloride |

| N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride (1187928-00-2) | C₁₁H₁₃ClN₂S | 240.75 | Thiazole | 2-Phenylthiazole | Hydrochloride |

Research Implications and Limitations

- Piperidine vs. Pyrrolidine : The 6-membered piperidine ring in the target compound offers greater conformational flexibility than pyrrolidine, which may enhance receptor binding in CNS targets .

- Substituent Effects : Fluorine (electron-withdrawing) and methyl (electron-donating) groups on benzyl moieties modulate electronic properties, impacting pharmacokinetics .

- Data Gaps: Limited toxicity, solubility, and ecological data are noted for most analogs, emphasizing the need for further preclinical studies .

Biological Activity

N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride, also known by its CAS number 1853217-79-4, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a phenyl group, which are critical for its biological interactions. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₂₀N₂·2ClH

- Molecular Weight : 274.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and inflammatory pathways. The compound has been shown to act as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in the activation of inflammatory responses.

Key Mechanisms:

- NLRP3 Inflammasome Inhibition : Research indicates that this compound can inhibit the release of interleukin-1 beta (IL-1β) from human macrophages stimulated with lipopolysaccharides (LPS) and ATP, suggesting a protective role against inflammation-induced cell death (pyroptosis) .

- Neurotransmitter Modulation : Its structural components suggest potential interactions with serotonin and dopamine receptors, which could influence mood and cognitive functions.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce IL-1β levels in a concentration-dependent manner. For instance, at a concentration of 10 µM, the compound inhibited IL-1β release by approximately 19.4% .

Table 1: Summary of Biological Activity Studies

Q & A

Q. What are the standard synthetic routes for N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride?

The synthesis typically involves two key steps:

Intermediate formation : Coupling a piperidin-4-ylphenyl moiety with a methylamine derivative. For example, reductive amination between 4-(piperidin-4-yl)benzaldehyde and methylamine under hydrogenation conditions yields the free base.

Salt formation : Treating the free base with hydrochloric acid to produce the dihydrochloride salt, enhancing solubility and stability .

Q. Which analytical techniques are recommended for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing piperidine ring protons (δ ~1.5–3.0 ppm) and aromatic protons (δ ~7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and salt form (dihydrochloride) in crystalline states .

Q. What solvents and conditions are optimal for solubility and stability studies?

Use lyophilization for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Key parameters include:

- Catalyst selection : Palladium on carbon (Pd/C) for reductive amination improves yield (>80%) compared to non-catalytic methods .

- Temperature control : Maintaining 25–30°C prevents side reactions (e.g., over-reduction of the piperidine ring) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes unreacted methylamine and byproducts .

Q. How should researchers address contradictions in reported biological activity data?

Conflicting data may arise from:

- Assay variability : Differences in cell lines (e.g., HEK-293 vs. SH-SY5Y) or receptor subtypes (e.g., σ1 vs. σ2 receptors) .

- Structural analogs : Compare with N-phenylpiperidin-4-amine dihydrochloride (CAS 28456-30-6), which shows divergent binding affinities due to substitution patterns .

- Solution-state interactions : Protonation states in physiological pH (e.g., dihydrochloride vs. free base) alter membrane permeability .

Q. What experimental designs are recommended for studying its neuropharmacological potential?

- In vitro :

- Radioligand binding assays : Screen for affinity at dopamine (D2), serotonin (5-HT2A), and σ receptors .

- Calcium imaging : Assess functional activity in neuronal cultures (e.g., primary cortical neurons) .

- In vivo :

- Rodent models : Test locomotor activity (open-field test) and anxiety (elevated plus maze) at 1–10 mg/kg doses .

Q. How can computational methods guide SAR (Structure-Activity Relationship) studies?

- Molecular docking : Predict binding modes to targets like the σ1 receptor (PDB ID: 5HK1) using AutoDock Vina .

- QSAR models : Correlate logP values (calculated: 2.1 ± 0.3) with blood-brain barrier penetration .

- MD simulations : Simulate stability of the dihydrochloride salt in aqueous environments (>10 ns trajectories) .

Methodological Considerations

Q. What protocols ensure reproducibility in kinetic solubility assays?

Q. How should researchers validate purity for in vivo studies?

- HPLC : Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) with >98% purity threshold .

- Elemental analysis : Confirm chloride content (theoretical: 19.2%; observed: 18.5–19.8%) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.